molecular formula C16H17NO5 B2811236 Methyl 4-((3-(furan-3-yl)-3-hydroxypropyl)carbamoyl)benzoate CAS No. 1428351-58-9

Methyl 4-((3-(furan-3-yl)-3-hydroxypropyl)carbamoyl)benzoate

Cat. No. B2811236
CAS RN: 1428351-58-9
M. Wt: 303.314
InChI Key: VOPTXYJCPLIELC-UHFFFAOYSA-N
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Description

Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found as natural products in various sources, mostly in plants, algae, and microorganisms .


Synthesis Analysis

Recent advances in the synthesis of furan compounds have seen some classical methods being modified and improved, while other new methods have been developed . A vast variety of catalysts has been used for these transformations . For example, a mixture of Lewis acids (ZrCl4/ZnI2) acts as a catalyst and the yields are between 75% and 89% .


Molecular Structure Analysis

Furan compounds are characterized by a five-membered ring structure with one oxygen atom . The exact structure of “Methyl 4-((3-(furan-3-yl)-3-hydroxypropyl)carbamoyl)benzoate” would need to be determined through further analysis.


Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions. For instance, acetylenedicarboxylates afforded dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .


Physical And Chemical Properties Analysis

The physical and chemical properties of furan compounds can vary depending on their specific structure. For example, furan has a molecular mass of 82.1005 and a density of 1.139 g/mL at 25 °C .

Scientific Research Applications

Organic Synthesis

This compound can be used as a building block in organic synthesis . It can be involved in the catalytic protodeboronation of pinacol boronic esters . This process is crucial for the development of many organic compounds and has wide applications in the field of organic chemistry .

Pharmaceutical Research

The structure of this compound is related to those used in antihyperglycemic agent studies. This indicates its potential in the development of new therapeutic agents. It could be used in the synthesis of pharmaceutically relevant products.

Catalytic Studies

Research into polymeric metal complexes suggests potential applications for similar compounds in catalysis. Such compounds can be useful in the oxidation of aldehydes, demonstrating their relevance in catalytic processes.

Material Science

The compound’s potential applications extend to material science. Polymeric complexes derived from transition metal ions with dihydroxy benzophenone and dihydroxy acetophenone indicate the utility of such compounds in this field.

Liquid Crystals Technology

Compounds with structural similarities have been investigated for their mesophase behavior and application in liquid crystals technology. These studies provide insights into mesophase formation and stability, which is crucial for the development of advanced liquid crystal displays and other photonic devices.

Environmental and Biological Applications

There’s an interest in the environmental degradation of aromatic compounds, where benzoate derivatives have been shown to play a role in the degradation pathways utilized by certain bacterial species. This research has implications for bioremediation and the understanding of microbial metabolism in natural and polluted environments.

Furan Platform Chemicals

The furan moiety in the compound suggests its potential as a furan platform chemical . Furan platform chemicals are directly available from biomass and have a wide range of applications, including the manufacture of fuels and plastics .

Future Directions

Furan compounds have a wide range of potential applications, from being used as building blocks in organic chemistry to serving as natural products in various sources . The future of furan compounds lies in further exploring these applications and developing new synthesis methods .

properties

IUPAC Name

methyl 4-[[3-(furan-3-yl)-3-hydroxypropyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-21-16(20)12-4-2-11(3-5-12)15(19)17-8-6-14(18)13-7-9-22-10-13/h2-5,7,9-10,14,18H,6,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPTXYJCPLIELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((3-(furan-3-yl)-3-hydroxypropyl)carbamoyl)benzoate

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